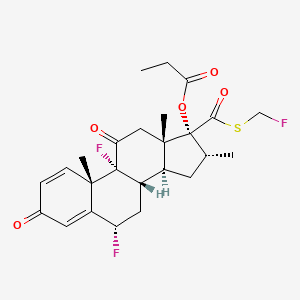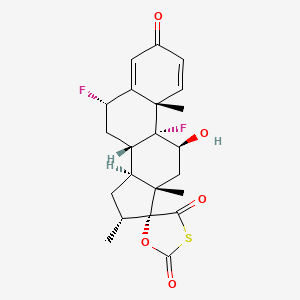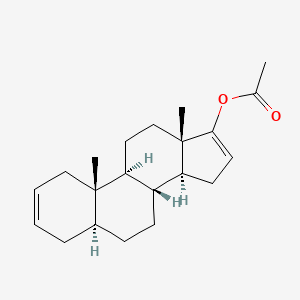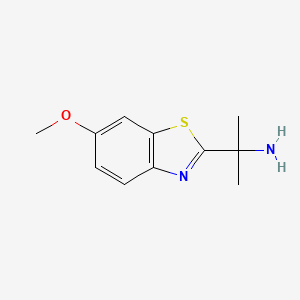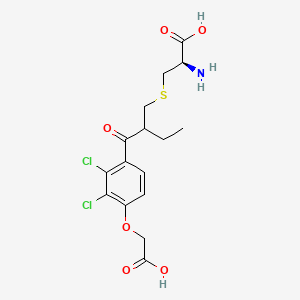
Acide éthacrynique-cystéine
Vue d'ensemble
Description
Ethacrynic Acid L-Cysteine Adduct is a metabolite of Ethacrynic Acid . Ethacrynic Acid is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure and kidney failure . The adduct is also known as S-[2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl]-L-cysteine .
Molecular Structure Analysis
The molecular formula of Ethacrynic Acid L-Cysteine Adduct is C16H19Cl2NO6S . It contains total 45 bond(s); 26 non-H bond(s), 9 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 ether(s) (aromatic) and 1 sulfide(s) .Applications De Recherche Scientifique
Activités antiprolifératives dans le traitement du cancer
L’acide éthacrynique-cystéine a été étudié pour son potentiel dans le traitement du cancer en raison de ses activités antiprolifératives. Il a été démontré qu'il présentait une activité prononcée et sélective contre diverses lignées cellulaires cancéreuses humaines, notamment HL60, A549, PC3 et MCF7 . La capacité du composé à se lier au site actif de la glutathion S-transférase peut expliquer son activité anticancéreuse intéressante.
Inhibiteur de la principale protéase du SARS-CoV-2
Pendant la pandémie de COVID-19, l’this compound a été identifié comme un inhibiteur potentiel de la principale protéase du SARS-CoV-2 . Cette découverte est importante car elle ouvre des possibilités de repositionnement de ce composé comme antiviral, potentiellement utile dans le traitement du COVID-19.
Repositionnement des médicaments pour la thérapie anticancéreuse
L'acide éthacrynique, dont est dérivé l’this compound, a été reconnu comme un candidat prometteur pour le repositionnement des médicaments en tant qu'agent anticancéreux . Il a été utilisé pour réduire la croissance tumorale dans divers modèles de cancer, ce qui indique son efficacité potentielle dans les applications oncologiques.
Bioconjugaison dans les conjugués anticorps-médicaments (ADC)
Le composé a des applications dans le domaine de la biologie chimique et de la biologie synthétique, en particulier dans le développement de conjugués anticorps-médicaments (ADC) . Sa capacité à fournir une liaison stable entre les médicaments cytotoxiques et les anticorps la rend précieuse dans la création de thérapies anticancéreuses ciblées.
Modulation des processus caractéristiques du cancer
La recherche a montré que l’this compound peut réguler les processus caractéristiques du cancer tels que la prolifération, l'apoptose, la migration, l'invasion, l'angiogenèse, l'inflammation, le métabolisme énergétique et l'augmentation des facteurs de croissance inhibiteurs . Cet impact multiforme sur la biologie du cancer souligne son potentiel en tant qu'agent thérapeutique.
Synthèse de nouveaux matériaux pour une meilleure biodisponibilité
Des efforts ont été déployés pour synthétiser de nouveaux matériaux en utilisant l’acide éthacrynique comme échafaudage afin d'améliorer sa biodisponibilité . Cette tendance de recherche est cruciale pour améliorer l'utilisation clinique du composé, qui est actuellement limitée en raison de sa faible biodisponibilité et de ses effets secondaires.
Mécanisme D'action
Target of Action
Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .
Mode of Action
The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Biochemical Pathways
The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .
Pharmacokinetics
Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .
Result of Action
The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Action Environment
The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .
Analyse Biochimique
Biochemical Properties
Cysteine-ethacrynic acid is known to interact with various enzymes and proteins. Ethacrynic acid, a component of this compound, is known to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Cellular Effects
Cysteine-ethacrynic acid has been shown to have significant effects on various types of cells. For instance, ethacrynic acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Molecular Mechanism
The molecular mechanism of action of Cysteine-ethacrynic acid involves its interaction with various biomolecules. Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Temporal Effects in Laboratory Settings
It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Dosage Effects in Animal Models
It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Metabolic Pathways
It is known that cysteine, a component of this compound, is an indispensable substrate to produce numerous key molecules, including glutathione, acetyl-CoA, and Fe-S clusters .
Transport and Distribution
It is known that cysteine, a component of this compound, can be transported through Excitatory Amino Acid Transporter 3 (EAAT3) .
Subcellular Localization
The subcellular localization of Cysteine-ethacrynic acid is not well-studied. It is known that cysteine, a component of this compound, is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .
Propriétés
IUPAC Name |
(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLLFXKDHUWAH-HTLJXXAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747716 | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-37-8 | |
| Record name | Ethacrynic acid-cysteine conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



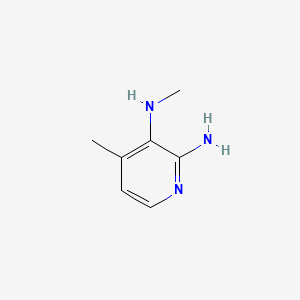

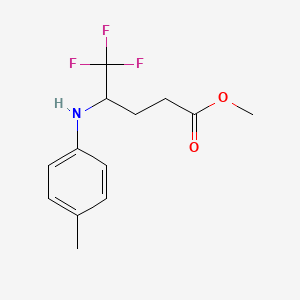
![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)

